molecular formula C9H8N2O B8760351 1,5-Naphthyridine-2-methanol

1,5-Naphthyridine-2-methanol

Cat. No.: B8760351
M. Wt: 160.17 g/mol
InChI Key: OADRKOXQOYSNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Naphthyridine-2-methanol is a heterocyclic compound derived from the 1,5-naphthyridine scaffold, featuring a hydroxymethyl (-CH₂OH) substituent at position 2. The 1,5-naphthyridine core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 5, contributing to its electron-deficient aromatic system. This structural motif is prevalent in medicinal chemistry and materials science due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,5-naphthyridin-2-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-5,12H,6H2

InChI Key

OADRKOXQOYSNDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key structural differences among 1,5-naphthyridine derivatives arise from substituent type and position:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents
1,5-Naphthyridine-2-methanol C₉H₈N₂O 160.17 2-hydroxymethyl
7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine C₁₄H₁₁ClN₄O 298.72* 7-Cl, 2-OCH₃, 10-NH₂
Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylate C₁₂H₁₂N₂O₄ 248.24 8-OH, 5-CH₃, 6-oxo, 2-COOEt
2-Chloro-3-methyl-1,5-naphthyridine C₉H₇ClN₂ 178.62 2-Cl, 3-CH₃
1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone C₁₆H₁₃N₃O 263.29 Ethyl ketone linkage

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase reactivity toward nucleophilic substitution.
  • Polar substituents (e.g., -OH, -COOEt) improve solubility but may reduce membrane permeability .
Physicochemical Properties
  • This compound: Predicted higher water solubility due to -CH₂OH group compared to chloro or methyl derivatives.
  • 2-Chloro-3-methyl-1,5-naphthyridine : Higher lipophilicity (Cl and CH₃ groups) suitable for hydrophobic environments .
  • Ethyl ...carboxylate : The ester group enhances stability but may limit bioavailability .

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